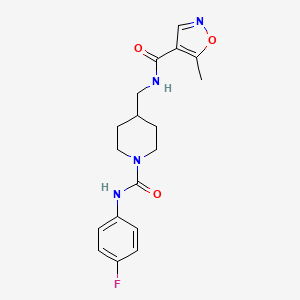
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a fluorophenyl group, and an isoxazole moiety. Its IUPAC name is N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-methylisoxazole-4-carboxamide. The molecular formula is C19H24FN5O2 with a molecular weight of approximately 405.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing isoxazole rings have been shown to inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
In vitro studies demonstrated that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may exhibit activity against various bacterial strains. The presence of the isoxazole moiety is believed to enhance this activity by interfering with bacterial cell wall synthesis or function.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Antitumor Study | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective inhibition of cell growth. |
| Anti-inflammatory Study | Showed reduced levels of TNF-alpha and IL-6 in macrophages treated with the compound, indicating anti-inflammatory potential. |
| Antimicrobial Study | Exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial properties. |
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-12-16(11-21-26-12)17(24)20-10-13-6-8-23(9-7-13)18(25)22-15-4-2-14(19)3-5-15/h2-5,11,13H,6-10H2,1H3,(H,20,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTWSYRRAKMKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













